molecular formula C9H4BrCl2N B598545 3-Bromo-4,6-dichloroquinoline CAS No. 1204810-05-8

3-Bromo-4,6-dichloroquinoline

Cat. No.: B598545
CAS No.: 1204810-05-8
M. Wt: 276.942
InChI Key: XVIDUYCZZSSQQZ-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloroquinoline: is a heterocyclic aromatic organic compound with the molecular formula C9H4BrCl2N . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4,6-dichloroquinoline typically involves multi-step synthetic routes. One common method starts with 4-bromaniline and ethyl propiolate as raw materials. The reaction proceeds through a series of steps involving phosphorus trichloride and other reagents to yield the desired product . The overall process is efficient, with a comprehensive yield of around 70%, making it suitable for industrial-scale production .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process is designed to be environmentally friendly and cost-effective, significantly reducing production costs compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,6-dichloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines and thiols. The reactions are typically carried out in the presence of a base and a suitable solvent.

    Oxidation Reactions: Reagents like or are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as or are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-Bromo-4,6-dichloroquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dichloroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    4,6-Dichloroquinoline: Similar in structure but lacks the bromine atom.

    3-Bromoquinoline: Contains a bromine atom but lacks the chlorine atoms.

    6-Bromo-4-chloroquinoline: Similar but with different positions of the halogen atoms.

Uniqueness: 3-Bromo-4,6-dichloroquinoline is unique due to the specific arrangement of bromine and chlorine atoms on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-bromo-4,6-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIDUYCZZSSQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671174
Record name 3-Bromo-4,6-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-05-8
Record name Quinoline, 3-bromo-4,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204810-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,6-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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